

An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde (CAS Number: 4395-92-0)

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Compound of Interest

Compound Name: 4-Isopropylphenylacetaldehyde

Cat. No.: B1208413

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-isopropylphenylacetaldehyde** (CAS No. 4395-92-0), a significant aromatic aldehyde. The document details its physicochemical characteristics, a representative synthetic protocol, analytical methodologies for its characterization, its potential biological activity as a phosphodiesterase inhibitor, and essential safety information. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and mandatory visualizations are included to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

4-Isopropylphenylacetaldehyde, also known as cuminaldehyde, is an organic compound with a distinct aromatic profile. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	4395-92-0	
Molecular Formula	C ₁₁ H ₁₄ O	[1]
Molecular Weight	162.23 g/mol	[1]
Appearance	Reported as a solid, can be a colorless liquid	[1]
Odor	Earthy, fern-like, aldehydic, with green and cumin notes	[1]
Boiling Point	Approximately 230-243 °C	
Density	Approximately 0.965-0.975 g/cm ³	
Refractive Index	Approximately 1.515-1.525	
Solubility	Insoluble in water; soluble in oils and ethanol	
Flash Point	95 °C	[2]

Synthesis

A plausible and commonly cited method for the synthesis of **4-isopropylphenylacetaldehyde** involves the reaction of a Grignard reagent with an orthoformate followed by acidic hydrolysis of the resulting acetal.[1]

Experimental Protocol: Synthesis of 4-Isopropylphenylacetaldehyde

Materials:

- 4-Isopropylbromobenzene
- Magnesium turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triethyl orthoformate
- Anhydrous toluene
- Hydrochloric acid (10% aqueous solution)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

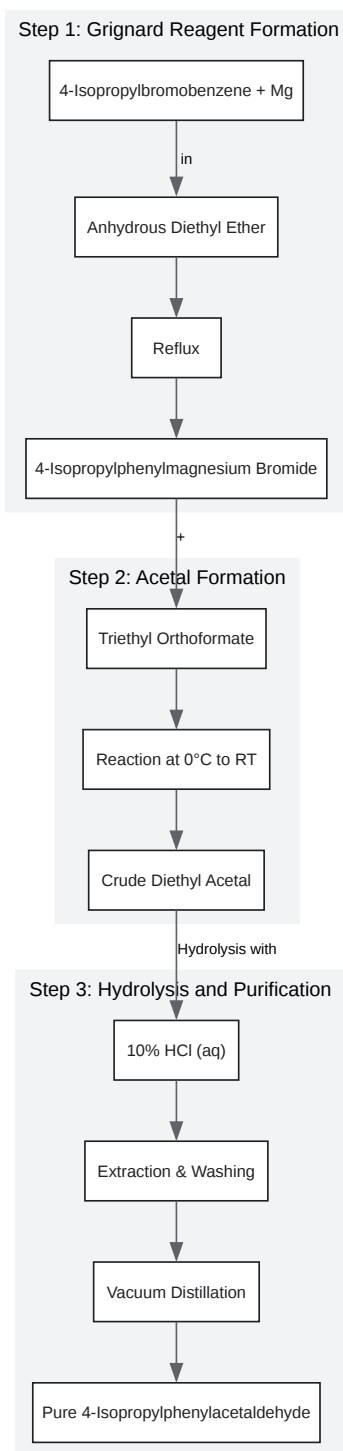
Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-isopropylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed, yielding 4-isopropylphenylmagnesium bromide.
- **Acetal Formation:** The Grignard solution is cooled to 0 °C. A solution of triethyl orthoformate in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- **Work-up and Hydrolysis:** The reaction is quenched by the slow addition of a cold, saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine. The solvent is removed under reduced pressure. The crude diethyl acetal is then hydrolyzed by stirring with a 10% aqueous hydrochloric acid solution at room temperature.
- **Purification:** The reaction mixture is extracted with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic phase is

dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude **4-isopropylphenylacetaldehyde** is purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis Workflow for 4-Isopropylphenylacetaldehyde

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Synthesis Workflow

Spectroscopic Characterization

While experimental spectra for **4-isopropylphenylacetaldehyde** are not readily available in public databases, its spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Proton	~9.7	t	1H	Aldehydic proton (-CHO)
Proton	~7.2	d	2H	Aromatic protons (ortho to -CH ₂ CHO)
Proton	~7.1	d	2H	Aromatic protons (meta to -CH ₂ CHO)
Proton	~3.6	d	2H	Methylene protons (-CH ₂ CHO)
Proton	~2.9	sept	1H	Isopropyl methine proton (-CH(CH ₃) ₂)
Proton	~1.2	d	6H	Isopropyl methyl protons (-CH(CH ₃) ₂)

¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment
Carbon	~200	Aldehydic Carbonyl (-CHO)
Carbon	~149	Aromatic Carbon (-C-iPr)
Carbon	~131	Aromatic Carbon (-C-CH ₂ CHO)
Carbon	~129	Aromatic Carbons (ortho to -CH ₂ CHO)
Carbon	~127	Aromatic Carbons (meta to -CH ₂ CHO)
Carbon	~50	Methylene Carbon (-CH ₂ CHO)
Carbon	~34	Isopropyl Methine Carbon (-CH(CH ₃) ₂)
Carbon	~24	Isopropyl Methyl Carbons (-CH(CH ₃) ₂)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (isopropyl)
~2870, ~2720	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1610, ~1515	Medium	C=C stretch (aromatic)
~1465	Medium	C-H bend (isopropyl)
~830	Strong	C-H out-of-plane bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

m/z	Interpretation
162	$[M]^+$ (Molecular Ion)
147	$[M - CH_3]^+$
133	$[M - CHO]^+$
119	$[M - C_3H_7]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification and quantification of **4-isopropylphenylacetaldehyde**.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.

Sample Preparation:

- Prepare a stock solution of **4-isopropylphenylacetaldehyde** in a suitable solvent (e.g., dichloromethane or hexane).
- Create a series of calibration standards by diluting the stock solution.
- For complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary, followed by reconstitution in the analysis solvent.

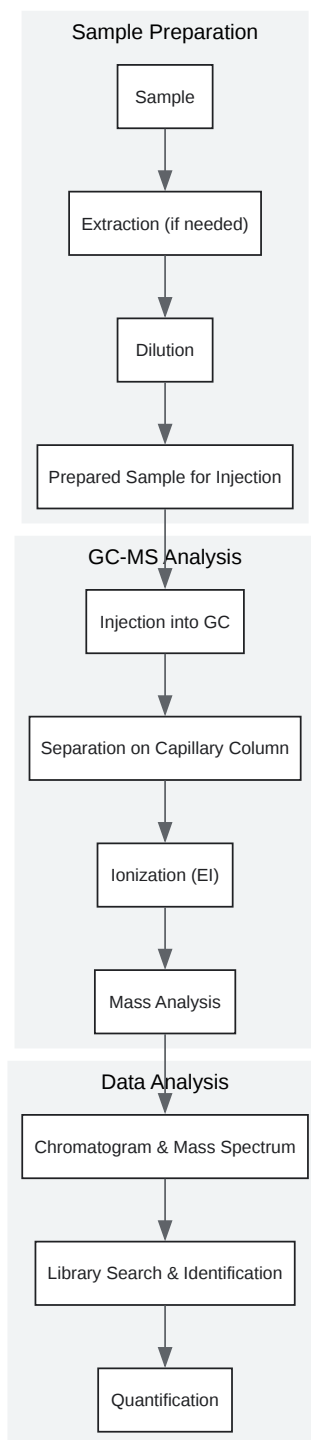
GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless

- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

Analytical Workflow Diagram

GC-MS Analytical Workflow

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GC-MS Analytical Workflow

Biological Activity: Phosphodiesterase Inhibition

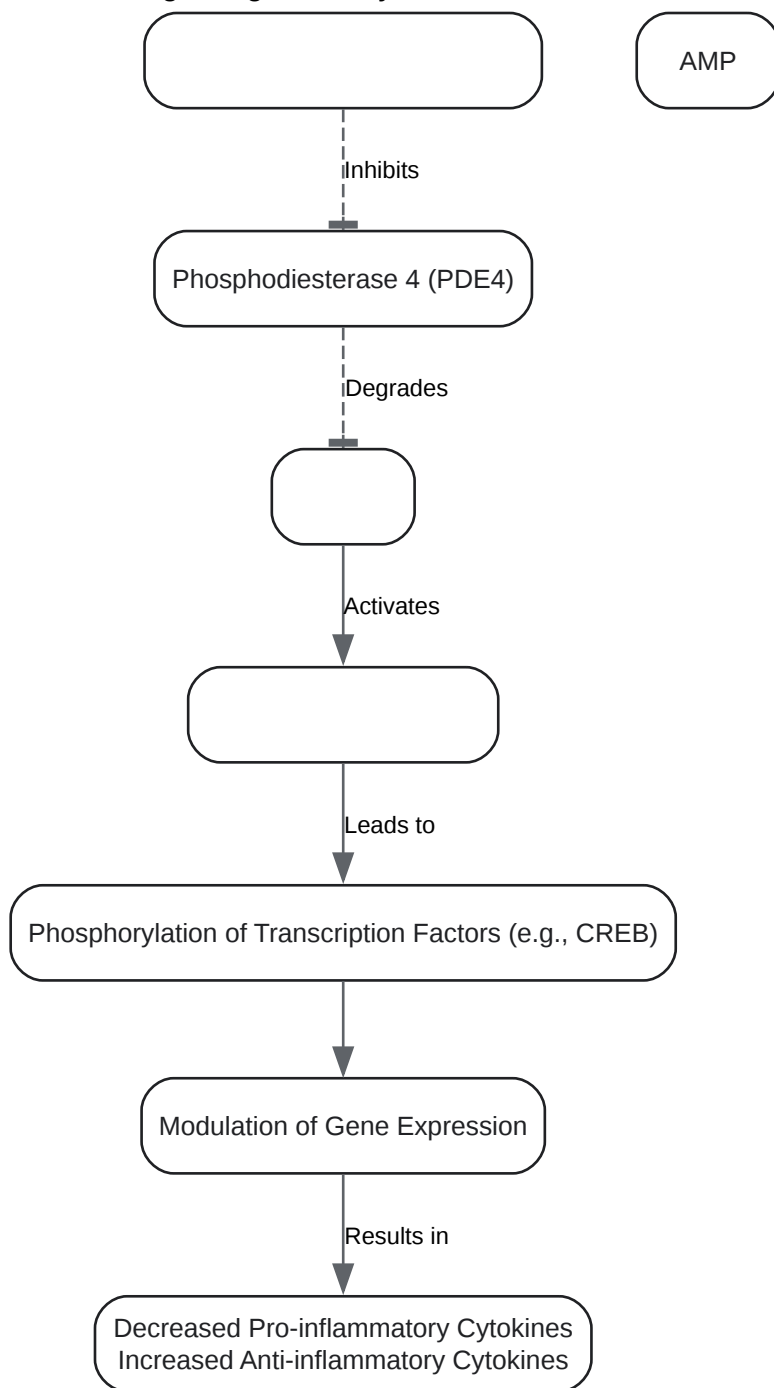
4-Isopropylphenylacetaldehyde has been identified as a potential phosphodiesterase (PDE) inhibitor. Specifically, it is suggested to inhibit phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).

Mechanism of Action

PDE4 enzymes are responsible for the degradation of cAMP into AMP. By inhibiting PDE4, **4-isopropylphenylacetaldehyde** can lead to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream signaling pathways, most notably Protein Kinase A (PKA). The activation of PKA can modulate the activity of various transcription factors, such as the cAMP response element-binding protein (CREB), which in turn can suppress the expression of pro-inflammatory cytokines and enhance the expression of anti-inflammatory mediators. This mechanism of action makes PDE4 inhibitors a subject of interest for the treatment of various inflammatory conditions.

Signaling Pathway Diagram





Signaling Pathway of PDE4 Inhibition

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PDE4 Inhibition Signaling Pathway

Safety Information

A specific Safety Data Sheet (SDS) for **4-isopropylphenylacetaldehyde** is not readily available. The following information is based on data for structurally similar aromatic aldehydes and general GHS guidelines.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statements
Flammable Liquids	 alt text	Warning	H227: Combustible liquid	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Acute Toxicity (Oral)	 alt text	Warning	H302: Harmful if swallowed	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation	 alt text	Warning	H315: Causes skin irritation	P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Irritation	 alt text	Warning	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously

with water for
several minutes.
Remove contact
lenses, if present
and easy to do.
Continue rinsing.

Disclaimer: The information provided in this technical guide is intended for use by qualified professionals. While efforts have been made to ensure accuracy, some data, particularly experimental protocols and spectral characterizations, are representative examples based on chemical principles and data from analogous compounds due to the limited availability of specific information for **4-isopropylphenylacetaldehyde**. Users should independently verify all information and conduct their own risk assessments before handling this chemical.

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References

- 1. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
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